molecular formula C17H13ClN4S B294443 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294443
M. Wt: 340.8 g/mol
InChI Key: KSKRPMQXUSMXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CPTT, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPTT is a heterocyclic compound that contains both triazole and thiadiazole rings, which are known for their biological activities.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to bind to various proteins, including human serum albumin and bovine serum albumin.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has anti-inflammatory, anti-tumor, and anti-microbial activities. 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to bind to various proteins, including human serum albumin and bovine serum albumin. However, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Advantages and Limitations for Lab Experiments

3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high purity and stability. 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also readily available, and the synthesis method is relatively simple and straightforward. However, 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations for lab experiments. For example, 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is insoluble in water, which can make it difficult to use in aqueous systems. In addition, 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has limited solubility in some organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of novel materials using 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a precursor. 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and coordination polymers. Another area of interest is the investigation of the binding affinity of 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with various proteins and enzymes. This could lead to the development of new drugs and therapies for various diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-chlorobenzylamine with 2-phenylethyl isothiocyanate to form the intermediate compound, which is then cyclized with hydrazine hydrate to obtain the final product. The synthesis of 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported by several researchers, and different methods have been used to obtain the compound. However, the most common method involves the use of hydrazine hydrate as a cyclizing agent.

Scientific Research Applications

3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial activities. In biochemistry, 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a probe to study the binding affinity of various proteins and enzymes. In material science, 3-(3-Chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a precursor for the synthesis of novel materials with potential applications in electronics and photonics.

properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4S/c18-14-8-4-7-13(11-14)16-19-20-17-22(16)21-15(23-17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2

InChI Key

KSKRPMQXUSMXBA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.